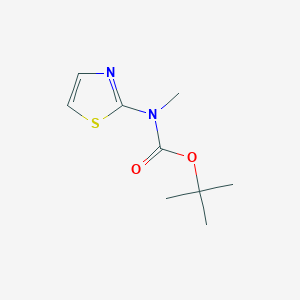

tert-Butylmethyl(thiazol-2-yl)carbamat

Übersicht

Beschreibung

Methylthiazol-2-ylcarbamic acid tert-butyl ester, also known as MTT, is a synthetic compound with the molecular formula C10H18N2O2S. It has a molecular weight of 214.29 g/mol . The compound is a white solid at room temperature .

Synthesis Analysis

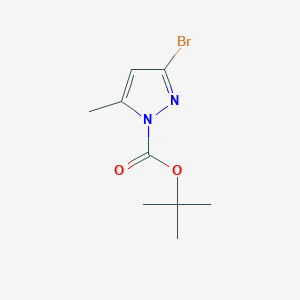

The synthesis of Methylthiazol-2-ylcarbamic acid tert-butyl ester involves several steps. One method involves the reaction of sodium hydride with tert-butyl thiazol-2-yl carbamate in N,N-dimethyl-formamide at temperatures between 5 and 20°C . This is followed by the dropwise addition of iodomethane . The reaction mixture is allowed to warm to ambient temperature over 2 hours . The resulting product is an off-white solid .Molecular Structure Analysis

The InChI code for Methylthiazol-2-ylcarbamic acid tert-butyl ester is 1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(4)7-10-5-6-14-7/h5-6H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Methylthiazol-2-ylcarbamic acid tert-butyl ester is a white solid at room temperature . It has a molecular weight of 214.29 g/mol . The compound should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung

tert-Butylmethyl(thiazol-2-yl)carbamat: ist eine Verbindung, die aufgrund ihrer strukturellen Merkmale potenzielle Anwendungen in der Arzneimittelentwicklung besitzt. Der Thiazolring, ein häufiges Motiv in vielen Medikamenten, ist für seine Bioaktivität bekannt, was ihn zu einem wertvollen Gerüst in der medizinischen Chemie macht . Diese Verbindung könnte zur Synthese neuer Moleküle mit potenziellen therapeutischen Wirkungen verwendet werden, insbesondere bei der Entwicklung von Antibiotika .

Wirkmechanismus

Target of Action

The primary target of Tert-Butyl Methyl(thiazol-2-yl)carbamate is Methionine aminopeptidase 1 . This enzyme plays a crucial role in the removal of the initiator methionine residue from nascent proteins, thus influencing protein function and stability .

Mode of Action

The interaction likely alters the enzyme’s activity, leading to changes in protein processing within the cell .

Biochemical Pathways

Changes in these pathways can have downstream effects on various cellular functions, including cell growth and division .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Given its target, it can be inferred that it may influence protein function and stability, potentially impacting various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl Methyl(thiazol-2-yl)carbamate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Vorteile Und Einschränkungen Für Laborexperimente

Methylthiazol-2-ylcarbamic acid tert-butyl ester has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in both organic solvents and water. It is also stable, and it has a wide range of applications in biochemistry, physiology, and pharmacology. The main limitation of Methylthiazol-2-ylcarbamic acid tert-butyl ester is that it is toxic and can cause adverse reactions in humans.

Zukünftige Richtungen

Future research on Methylthiazol-2-ylcarbamic acid tert-butyl ester could focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug development. Another area of research could focus on the potential use of Methylthiazol-2-ylcarbamic acid tert-butyl ester in the treatment of various diseases, such as cancer and cardiovascular diseases. In addition, further research could be conducted on the mechanism of action of Methylthiazol-2-ylcarbamic acid tert-butyl ester, as well as its potential interactions with other drugs. Finally, research could be conducted on the potential toxic effects of Methylthiazol-2-ylcarbamic acid tert-butyl ester, and on ways to reduce or eliminate these effects.

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-(1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(4)7-10-5-6-14-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFAMUXMAJVGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444333.png)

![5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide](/img/structure/B1444336.png)

![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)

![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)

amine](/img/structure/B1444348.png)

![1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1444349.png)

![6-Bromopyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1444352.png)